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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the red fluorescent protein

mCherry for two-photon excitation microscopy (2PEM). This technique is particularly

advantageous for deep-tissue imaging in live specimens, offering reduced phototoxicity and

scattering compared to conventional one-photon confocal microscopy.[1][2][3][4]

Introduction to mCherry in Two-Photon Microscopy
mCherry, a monomeric red fluorescent protein derived from DsRed, is a popular choice for

2PEM due to its brightness, photostability, and distinct spectral properties that allow for

multiplexing with other fluorescent proteins like GFP.[1] Its use in 2PEM enables high-

resolution, three-dimensional imaging of cellular structures and dynamic processes deep within

scattering tissues, a critical capability in fields like neuroscience and in vivo drug screening.

The longer excitation wavelengths used in 2PEM penetrate deeper into biological samples and

cause less photodamage, making it ideal for longitudinal studies in living animals.

Quantitative Properties of mCherry
The performance of a fluorescent protein in 2PEM is determined by its photophysical

properties. The following tables summarize key quantitative data for mCherry and one of its

improved variants, mCherry-XL.
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Property mCherry mCherry-XL Reference

One-Photon Excitation

Max (nm)
587 ~585 (blue-shifted)

One-Photon Emission

Max (nm)
610 ~608 (blue-shifted)

Quantum Yield (Φ) 0.22 - 0.34 0.70

Fluorescence Lifetime

(τ) (ns)
1.4 - 1.8 3.9

Molecular Weight

(kDa)
28.8 ~28.8

Property Value Reference

Peak Two-Photon Excitation

(nm)
~1160

Alternative Excitation Range

(nm)
740-800, 1000-1200

Two-Photon Action Cross-

Section (σ₂ x Φ) at ~1100 nm

(GM)

~30

Photochemical Quantum Yield

(Φ_bleach) at 1100 nm
(1.6 ± 0.3) × 10⁻⁵

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

Experimental Workflow for mCherry Two-Photon
Imaging
The following diagram outlines a typical workflow for a two-photon microscopy experiment

using mCherry.
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Caption: General experimental workflow for 2P microscopy with mCherry.
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Protocol 1: Plasmid Construction and Cell Culture
Transfection

Vector Design: Sub-clone the mCherry coding sequence in frame with the gene of interest

into a suitable mammalian expression vector. Ensure the linker between the protein of

interest and mCherry is appropriate to not interfere with protein function.

Plasmid Preparation: Prepare high-purity, endotoxin-free plasmid DNA for transfection.

Cell Culture: Culture the cells of interest (e.g., HEK293, HeLa, or primary neurons) in

appropriate media and conditions.

Transfection: Transfect the cells with the mCherry-fusion plasmid using a standard

transfection reagent (e.g., Lipofectamine) or electroporation.

Expression: Allow 24-48 hours for expression of the mCherry-tagged protein before imaging.

For stable cell lines, perform selection with the appropriate antibiotic.

Protocol 2: In Vivo Imaging of mCherry in a Mouse
Model
This protocol is adapted for imaging the brain of a live mouse expressing mCherry in specific

neuronal populations.

Animal Model: Utilize a transgenic mouse line expressing mCherry under a specific promoter

or a mouse that has undergone in utero electroporation or viral vector injection to express

mCherry.

Surgical Preparation:

Anesthetize the mouse using isoflurane.

Secure the mouse in a stereotaxic frame.

Perform a craniotomy to expose the brain region of interest.

Implant a glass cranial window to provide optical access and seal the craniotomy.
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Attach a head-plate for stable fixation during imaging.

Allow the animal to recover for at least one week before the first imaging session.

Imaging Session:

Anesthetize the mouse or use a head-restraint system for awake imaging.

Secure the mouse on the microscope stage via the head-plate.

Apply immersion fluid (water or glycerol) to the cranial window and lower the objective.

Protocol 3: Two-Photon Microscope Setup and Image
Acquisition

Laser Tuning:

For optimal excitation of mCherry, tune the Ti:Sapphire laser or Optical Parametric

Oscillator (OPO) to ~1160 nm. If this is not available, a wavelength between 1040-1080

nm can be used.

To minimize photobleaching, especially during long time-lapse experiments, using

excitation wavelengths in the 1000-1200 nm range is recommended over the 740-800 nm

range.

Power Calibration: Adjust the laser power to the minimum necessary for a good signal-to-

noise ratio to minimize phototoxicity. This will vary depending on the expression level of

mCherry and the imaging depth. Start with a low power (e.g., <20 mW at the sample) and

gradually increase.

Detector Setup:

Use a high-sensitivity, non-descanned detector (e.g., GaAsP PMT).

Select an appropriate emission filter for mCherry, typically a bandpass filter around 610

nm (e.g., 620/60 nm).

Image Acquisition:
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Define the imaging volume (x, y, and z dimensions) and the desired temporal resolution.

For structural imaging, acquire a Z-stack by moving the focal plane through the sample.

For functional imaging or tracking dynamic processes, acquire a time-lapse series at a

single focal plane or a repeating Z-stack.

Use imaging software to control the scan parameters (e.g., pixel dwell time, line

averaging) to optimize image quality.

Signaling Pathway Visualization
While mCherry is a general-purpose fluorescent marker, it can be used to study specific

signaling pathways by fusing it to a protein involved in that pathway. For example, to study a

generic kinase signaling cascade:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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